molecular formula C18H21NO B14011750 n,n-Dibenzylbutanamide CAS No. 69833-22-3

n,n-Dibenzylbutanamide

Cat. No.: B14011750
CAS No.: 69833-22-3
M. Wt: 267.4 g/mol
InChI Key: RKBKYUOXBCOVSZ-UHFFFAOYSA-N
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Description

N,N-Dibenzylbutanamide is an organic compound characterized by the presence of two benzyl groups attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzylbutanamide typically involves the reaction of butanamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

Butanamide+2Benzyl ChlorideThis compound+2HCl\text{Butanamide} + 2 \text{Benzyl Chloride} \rightarrow \text{this compound} + 2 \text{HCl} Butanamide+2Benzyl Chloride→this compound+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to primary or secondary amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Dibenzylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzylbutanamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzylacetamide
  • N,N-Dibenzylformamide
  • N,N-Dibenzylmethanamide

Uniqueness

N,N-Dibenzylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses, making it a valuable compound for further research and development.

Properties

CAS No.

69833-22-3

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-dibenzylbutanamide

InChI

InChI=1S/C18H21NO/c1-2-9-18(20)19(14-16-10-5-3-6-11-16)15-17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3

InChI Key

RKBKYUOXBCOVSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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